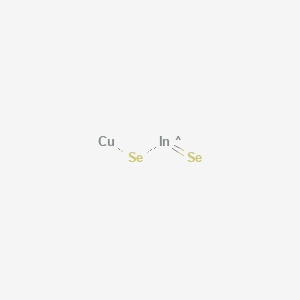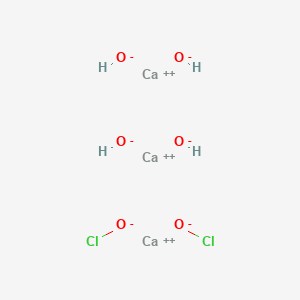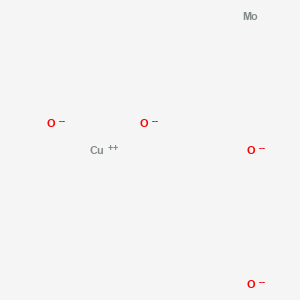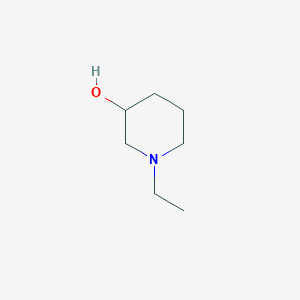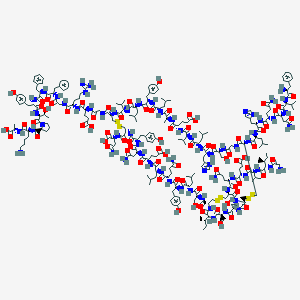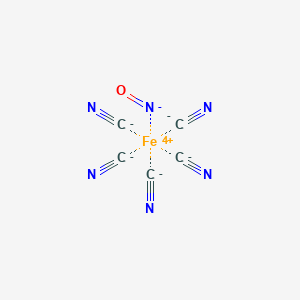
1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea
描述
1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of substituted urea herbicides and is known for its effectiveness in preventing the growth of broadleaf and grassy weeds. Diuron is an important herbicide in modern agriculture, but it also has several scientific research applications.
作用机制
1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea works by inhibiting photosynthesis in plants. It blocks the electron transport chain in photosystem II, which prevents the production of ATP and NADPH. This leads to a decrease in energy production and ultimately, the death of the plant.
生化和生理效应
1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has been shown to have several biochemical and physiological effects on plants. It can cause a reduction in chlorophyll content, a decrease in photosynthetic activity, and an increase in oxidative stress. 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has also been shown to affect the growth and development of plant roots.
实验室实验的优点和局限性
1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea is a useful tool for studying plant growth and development in the laboratory. It is effective at inhibiting photosynthesis and can be used to investigate the effects of herbicides on plant physiology. However, 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has limitations in terms of its specificity and selectivity. It can affect both broadleaf and grassy weeds, which can make it difficult to isolate the effects of the herbicide on specific plant species.
未来方向
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea. One area of interest is the potential for herbicide resistance in weeds. As herbicide use continues to increase, there is a growing concern that weeds will develop resistance to herbicides such as 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea. Another area of interest is the potential for using 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea in combination with other herbicides to increase its effectiveness and reduce the risk of resistance. Finally, there is a need for further research on the ecological and environmental impacts of 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea use in agriculture.
合成方法
The synthesis of 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea involves the reaction of 2-chloroaniline with 3,4-dichlorophenyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through recrystallization.
科学研究应用
1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications, including its use as a tool for studying plant growth and development. It has been used to investigate the effects of herbicides on photosynthesis and the regulation of gene expression in plants. 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has also been used in studies on the effects of herbicides on soil microbial communities and the potential for herbicide resistance in weeds.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-9-6-5-8(7-11(9)16)17-13(19)18-12-4-2-1-3-10(12)15/h1-7H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIKPIEHGBTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157345 | |
| Record name | Carbanilide, 2,3',4'-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea | |
CAS RN |
13208-22-5 | |
| Record name | Carbanilide, 2,3',4'-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013208225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbanilide, 2,3',4'-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-CHLOROPHENYL)-3-(3,4-DICHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



